

Application Notes and Protocols for Reactions Involving 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

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Compound of Interest

Compound Name: 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

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These application notes provide a comprehensive overview of the experimental setup for reactions involving **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details the synthesis of the title compound and its subsequent application in the preparation of biologically active derivatives, such as chalcones and Schiff bases.

Introduction

5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde is a valuable synthetic intermediate characterized by a thiophene ring, a reactive aldehyde group, and a hydroxypiperidine moiety. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The thiophene core is a well-established pharmacophore found in numerous approved drugs, while the piperidine ring can enhance solubility and modulate pharmacological properties. The aldehyde functionality serves as a convenient handle for various chemical transformations, including condensation and substitution reactions.[\[1\]](#)[\[2\]](#)

Derivatives of this compound are being explored for their potential as antimicrobial and anticancer agents.^{[3][4]} The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this scaffold and develop novel molecules with desired biological activities.

Synthesis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

The synthesis of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** is typically achieved through a nucleophilic aromatic substitution reaction. A common starting material is a 5-halo-2-thiophenecarbaldehyde, such as 5-bromo- or 5-chloro-2-thiophenecarbaldehyde, which is reacted with 4-hydroxypiperidine in the presence of a base.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials:

- 5-Bromo-2-thiophenecarbaldehyde
- 4-Hydroxypiperidine
- Potassium carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

- To a solution of 5-bromo-2-thiophenecarbaldehyde (1 equivalent) in DMF, add 4-hydroxypiperidine (1.2 equivalents) and potassium carbonate (2 equivalents).
- Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** as a solid.

Characterization Data:

Property	Value	Reference
CAS Number	207290-72-0	[5]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ S	[6]
Molecular Weight	211.28 g/mol	[5]
Melting Point	137-139 °C	[6]
Appearance	Light yellow to brown crystalline powder	[2]

Reactions Involving **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**

The aldehyde functionality of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** allows for a variety of subsequent chemical transformations. Two key examples are the synthesis of

chalcones via Claisen-Schmidt condensation and the formation of Schiff bases through condensation with primary amines.

Synthesis of Thiophene-Based Chalcones

Chalcones are a class of compounds with a 1,3-diaryl-2-propen-1-one backbone and are known to exhibit a wide range of biological activities, including anticancer properties.[\[7\]](#)

Materials:

- **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**
- Substituted acetophenone (e.g., 4-methoxyacetophenone)
- Ethanol
- Aqueous sodium hydroxide (NaOH) solution (40%)
- Ice
- Dilute hydrochloric acid (HCl)

Procedure:

- Dissolve **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** (1 equivalent) and a substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.[\[8\]](#)
- Cool the mixture in an ice bath and add the aqueous NaOH solution dropwise with stirring.
- Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
- After completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone.
- Filter the solid product, wash with cold water until neutral, and dry.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Compound	Target/Assay	IC ₅₀ (µM)	Cancer Cell Line	Reference
Bis-chalcone 5a	Cytotoxicity	7.87 ± 2.54	MCF7 (Breast)	[7]
Bis-chalcone 5b	Cytotoxicity	4.05 ± 0.96	MCF7 (Breast)	[7]
3-Aryl thiophene-2-aryl chalcone 5a	Cytotoxicity	21 µg/mL	HCT-15 (Colon)	[9]
3-Aryl thiophene-2-aryl chalcone 5g	Cytotoxicity	22.8 µg/mL	HCT-15 (Colon)	[9]

Note: The above data is for structurally related thiophene-based chalcones and serves as a reference for the potential activity of derivatives of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**.

Synthesis of Thiophene-Based Schiff Bases

Schiff bases are compounds containing an azomethine (-C=N-) group and are known for their broad spectrum of biological activities, including antimicrobial effects.[10]

Materials:

- **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**
- Primary amine (e.g., aniline)
- Ethanol
- Glacial acetic acid (catalytic amount)

Procedure:

- Dissolve **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** (1 equivalent) in ethanol in a round-bottom flask.

- Add the primary amine (1 equivalent) to the solution.
- Add a few drops of glacial acetic acid as a catalyst.
- Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
- Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.
- If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
- If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.

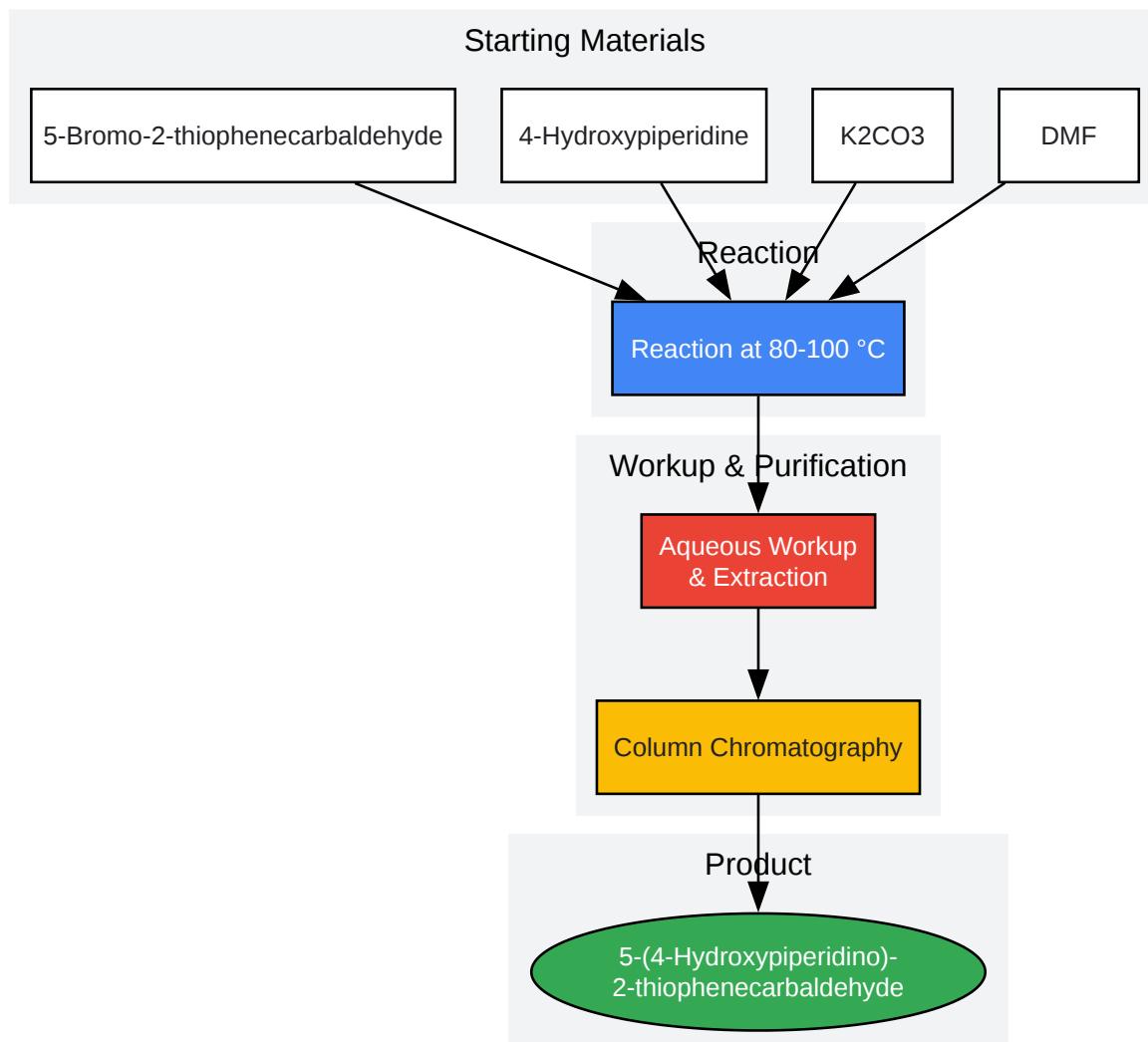
Compound	Organism	MIC (μ M/ml)	Reference
Compound S1	Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi	0.81	[3][11]
Compound S4	Candida albicans, Aspergillus niger	0.91	[3][11]

Note: The above data is for structurally related thiophene derivatives and indicates the potential antimicrobial activity of Schiff bases derived from **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**.

Visualizing Experimental Workflows

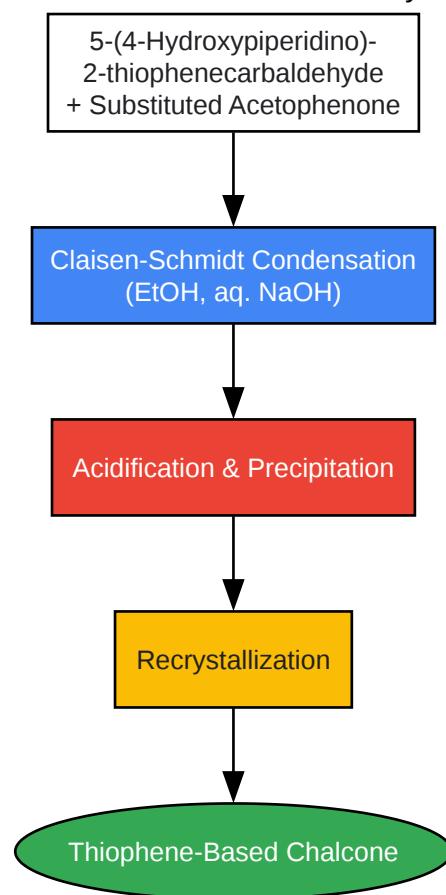
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the key workflows described in this document.

Synthesis of 5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde

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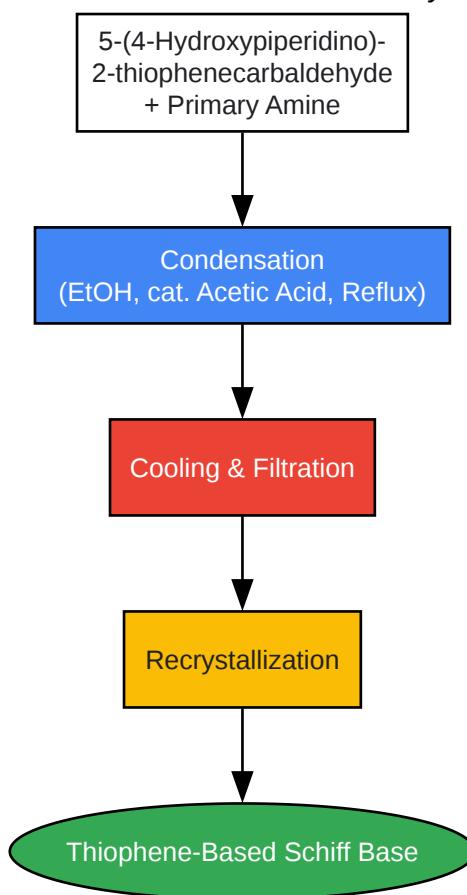
Caption: Workflow for the synthesis of the title compound.

General Scheme for Chalcone Synthesis

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Caption: Workflow for thiophene-based chalcone synthesis.

General Scheme for Schiff Base Synthesis

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Caption: Workflow for thiophene-based Schiff base synthesis.

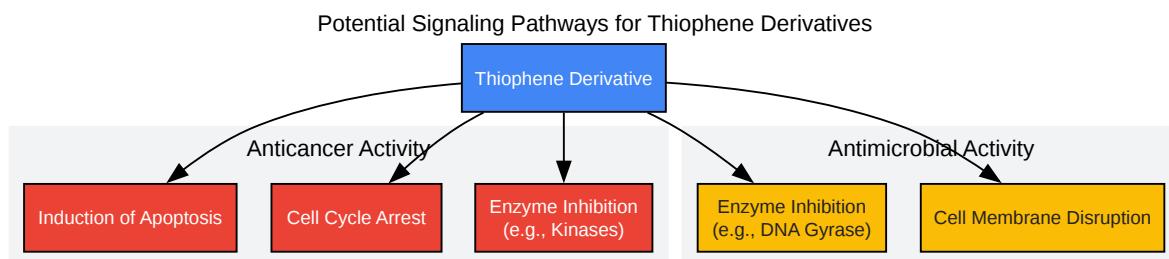
Potential Signaling Pathways

While specific signaling pathway involvement for derivatives of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde** has not been definitively elucidated, related thiophene-based compounds have been shown to exert their biological effects through various mechanisms. For instance, some thiophene-containing chalcones have been found to induce apoptosis in cancer cells and arrest the cell cycle.^[7] The proposed mechanisms often involve the modulation of key signaling pathways such as:

- Apoptosis Induction: Upregulation of pro-apoptotic proteins (e.g., Bax, caspases) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).

- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs), leading to arrest at different phases of the cell cycle.
- Enzyme Inhibition: Certain thiophene derivatives have shown inhibitory activity against enzymes like DNA gyrase in bacteria.

Further research is required to determine the precise molecular targets and signaling pathways modulated by derivatives of **5-(4-Hydroxypiperidino)-2-thiophenecarbaldehyde**.



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Caption: Potential mechanisms of action for thiophene derivatives.

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